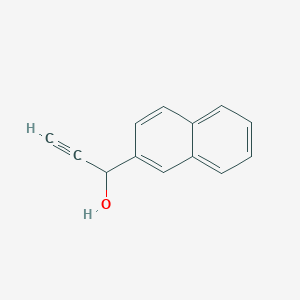

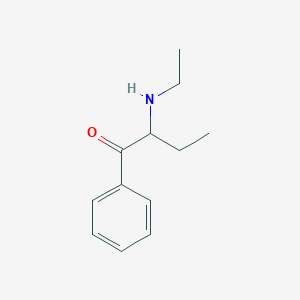

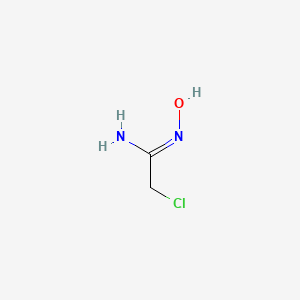

![molecular formula C11H10O4 B3340010 3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)丙烯酸 CAS No. 151539-59-2](/img/structure/B3340010.png)

3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)丙烯酸

描述

“3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” is a chemical compound with the molecular formula C11H10O4 . It has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da .

Synthesis Analysis

The synthesis of this compound involves the use of glacial acetic acid with potassium carbonate at 0 - 20°C for 0.0833333 h in an inert atmosphere . The organic layer was washed once with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, evaporated under reduced pressure, and then sufficiently dried, to give (E)-3-(2,3-dehydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (Compound 18b) (0.48 g, 38.9 %) as a white solid .Molecular Structure Analysis

The overall geometry of the molecule is largely planar . The structure is determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been used in the synthesis of a copper (II) complex, which has shown strong inhibitory activity towards urease . The reaction conditions involved the use of glacial acetic acid with potassium carbonate at 0 - 20°C for 0.0833333 h in an inert atmosphere .Physical and Chemical Properties Analysis

The compound has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da . More detailed physical and chemical properties are not available in the current resources.科学研究应用

脲酶抑制活性

一种新型的(E)-3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)丙烯酸铜(II)配合物已被合成,显示出显着的脲酶抑制活性。该配合物的IC50为0.56 μmol/L,超过了阳性对照乙酰羟胺酸,表明其具有有效的脲酶抑制活性(陈晓飞等,2017)。

抗菌和抗氧化性能

含有苯并二氧杂环和肽键药效团的4-[5-(2,3-二氢苯并[b][1,4]二氧杂环-7-基)异恶唑-3-基]苯甲酸的异恶唑衍生物表现出抗菌和强抗氧化活性。这些化合物还通过与蛋白Sortase A分子对接展示了作为抗菌剂的潜力(V. Pothuri等,2020)。

在有机发光器件中的应用

3-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)丙烯酸衍生物已被用于设计用于非掺杂蓝色有机发光器件的菲并咪唑官能化分子。这些化合物展示出高效的器件性能,具有显着的电致发光特性(J. Jayabharathi等,2018)。

二氢苯并呋喃中的抗菌活性

某些具有甲氧羰基-乙烯基结构的二氢苯并呋喃对革兰氏阳性菌和革兰氏阴性菌均表现出中等的抗菌活性。一种特定的化合物,3-(6-氯-3-羟基-3-苯基-2,3-二氢苯并呋喃-2-基)丙烯酸甲酯,对这些细菌菌株显示出有希望的活性(K. Ravi等,2012)。

增强的合成工艺

已经开发出用于相关化合物(例如3-(2,3-二氢苯并呋喃-5-基)丙酸)的改进合成方法。这些方法提供了诸如更温和的反应条件、更简单的操作和更高的产率等优点,有助于更有效地生产这些化学品(邓勇,2010)。

未来方向

The compound and its derivatives have potential applications in various fields due to their chemical properties. For instance, a copper (II) complex with this compound has shown strong inhibitory activity towards urease , suggesting potential applications in medical and pharmaceutical research. Further studies are needed to explore these possibilities.

作用机制

Target of Action

The primary target of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This compound has been shown to have strong inhibitory activity towards urease .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This can have downstream effects on various metabolic processes, including the regulation of nitrogen balance in the body .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is the inhibition of urease activity. This can lead to a decrease in the production of ammonia from urea, which could have various effects on the body’s metabolic processes .

Action Environment

The action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or other small molecules, could potentially interact with the compound and affect its action .

属性

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

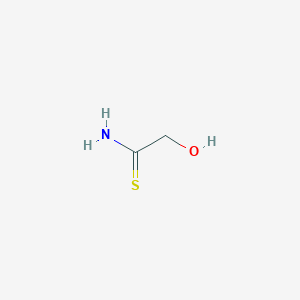

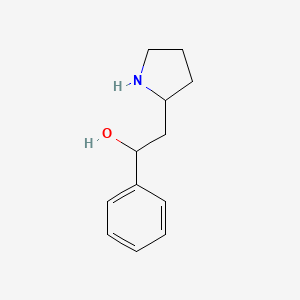

![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)

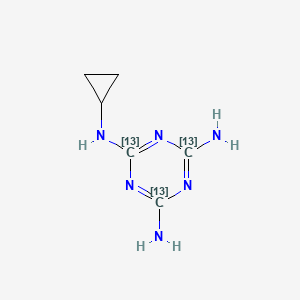

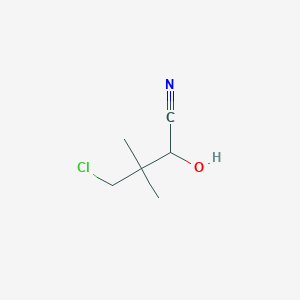

![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

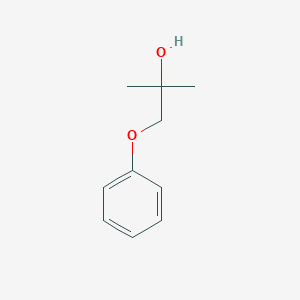

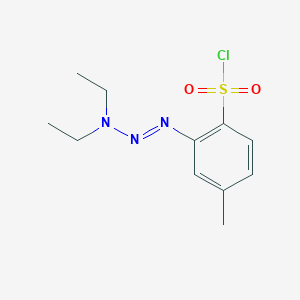

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B3339988.png)

![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)